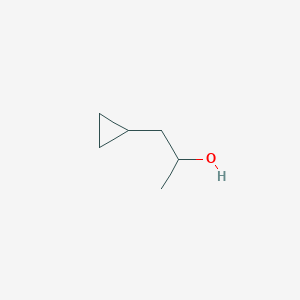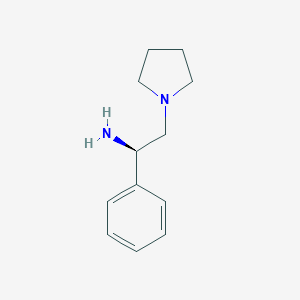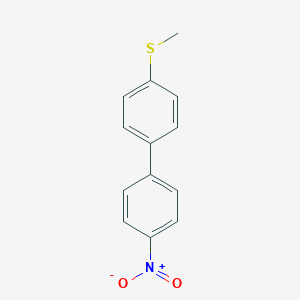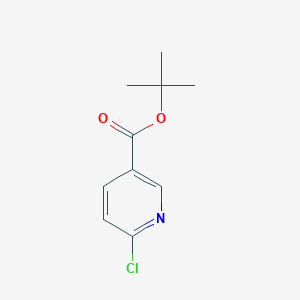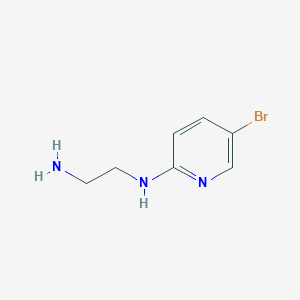
N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C7H10BrN3 . It has a molecular weight of 216.08 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine” is 1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine” has a predicted boiling point of 327.5±37.0 °C and a predicted density of 1.560±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Applications of Brominated Compounds
Novel Brominated Flame Retardants : A review highlighted the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods. The study emphasized the need for more research on the occurrence, environmental fate, and toxicity of these compounds. It identified large knowledge gaps for several NBFRs, underlining the importance of optimized analytical methods and further research on emission sources and potential environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Air-Sea Flux of Bromoform : Bromoform, a brominated compound, has been identified as a significant source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. The review discusses the importance of macroalgal and planktonic sources for atmospheric bromoform, emphasizing the need for integrated marine and atmospheric observations to better understand its global impact (Quack & Wallace, 2003).
Toxicological Effects of Halogenated Fire Retardants : This review addresses the widespread presence of non-PBDE halogenated fire retardants (including NBFRs) in indoor environments and their recognition as emerging persistent organic pollutants. It summarizes global data on these compounds and their toxic effects, highlighting the need for further evaluation of their impacts on human health (Hsu et al., 2018).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating potential hazards if swallowed, in contact with skin, in contact with eyes, if inhaled, and if respiratory irritation occurs . Precautionary statements include P280, P305+P351+P338, and P310, advising protective measures, steps to take if in eyes, and to seek immediate medical advice if feeling unwell .
Eigenschaften
IUPAC Name |
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZMVWFMHDTXQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443084 |
Source


|
| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine | |
CAS RN |
199522-66-2 |
Source


|
| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

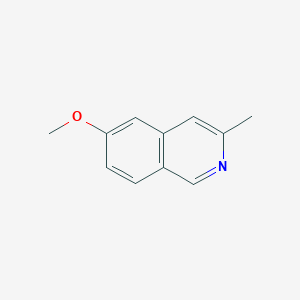
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)
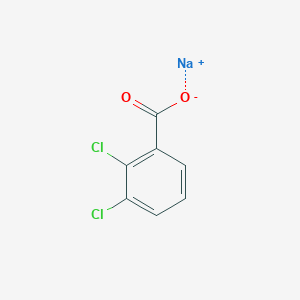

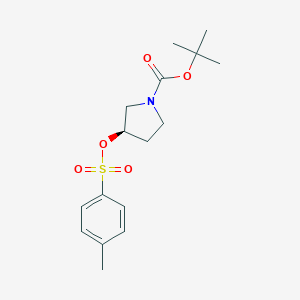
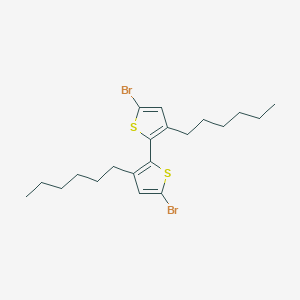
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
